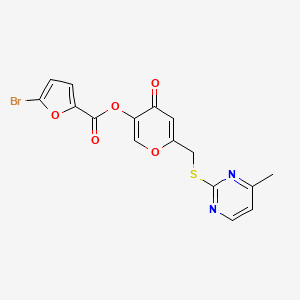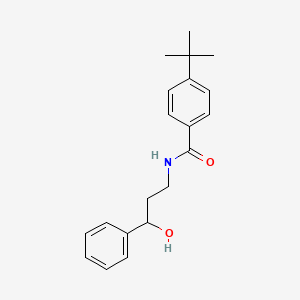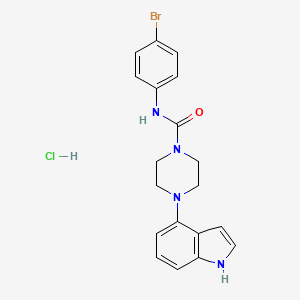![molecular formula C22H23N3O3 B2940339 2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-phenylacetamide CAS No. 1326910-06-8](/img/structure/B2940339.png)
2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-phenylacetamide is a complex organic molecule with unique structural features that could provide wide-ranging applications in various scientific fields. The presence of diverse functional groups within its structure suggests its potential reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Creating this compound would likely involve multiple synthetic steps, starting from simpler organic building blocks. Initial steps could involve forming the core naphthyridine structure through a series of cyclization reactions. Subsequent functional group modifications (such as methoxylation, methylation, and acylation) would be necessary to achieve the final structure.
Industrial Production Methods
Given the compound's complexity, industrial-scale production might involve optimizing reaction conditions for higher yield and purity. This would include refining the cyclization processes and subsequent modification steps, likely involving catalytic methods and precise temperature controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy and methyl groups could be potential sites for oxidation.
Reduction: The ketone group present in the structure might undergo reduction under suitable conditions.
Substitution: Substitution reactions could occur at positions where functional groups such as methoxy or acyl groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like hydroxide ions.
Major Products Formed
Depending on the reaction, products might include oxidized methoxy or methyl groups, reduced ketone to alcohol, or substituted naphthyridine derivatives.
Scientific Research Applications
This compound can serve various roles:
Chemistry: Used as a ligand in coordination chemistry or a precursor for further synthetic transformations.
Medicine: Investigated for therapeutic potentials in pharmaceuticals, especially those targeting specific cellular pathways.
Industry: Utilized in the synthesis of complex organic materials or polymers.
Mechanism of Action
This compound likely interacts with biological molecules through hydrogen bonding, van der Waals interactions, or π-π interactions, targeting specific molecular pathways. Its methoxy and acetamide groups could facilitate binding to enzymes or receptors, influencing their activity and thus exerting its effect.
Comparison with Similar Compounds
While this compound is unique due to its specific functional groups and structure, it can be compared to:
Benzo[b][1,6]naphthyridin derivatives: Similar structural framework but differing functional groups.
Phenylacetamide derivatives: Compounds with a similar acetamide linkage but different core structures.
These comparisons highlight its potential uniqueness in reactivity and applications due to the specific functional groups and core structure present in 2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-phenylacetamide.
Hopefully, this covers the essential aspects of the compound. Anything else catching your eye?
Properties
IUPAC Name |
2-(8-methoxy-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-10-16(28-2)11-17-21(14)24-19-8-9-25(12-18(19)22(17)27)13-20(26)23-15-6-4-3-5-7-15/h3-7,10-11H,8-9,12-13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFNLWAJWJVUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2940258.png)
![2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2940259.png)
![Methyl 2-{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate](/img/structure/B2940260.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2940263.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzenesulfonamide](/img/structure/B2940264.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2940265.png)

![2-(2,5-Dichlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2940271.png)
![3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2940272.png)
![3-((pyridin-4-ylthio)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole dihydrochloride](/img/structure/B2940273.png)
![5-CHLORO-N-{4-[4-(5-CHLORO-2-HYDROXYBENZAMIDO)PHENOXY]PHENYL}-2-HYDROXYBENZAMIDE](/img/structure/B2940277.png)

